2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid
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Overview
Description
2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid is a complex organic compound characterized by its unique structural features, including a piperidine sulfonyl group and dimethoxy substitutions on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid typically involves multiple steps:
Formation of the Phenyl Ring: The initial step often involves the synthesis of the phenyl ring with dimethoxy substitutions. This can be achieved through electrophilic aromatic substitution reactions using methoxy groups as substituents.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via sulfonylation reactions. Piperidine is reacted with a sulfonyl chloride derivative under basic conditions to form the piperidine sulfonyl intermediate.
Coupling with Acetic Acid: The final step involves coupling the piperidine sulfonyl phenyl intermediate with acetic acid or its derivatives. This can be done using coupling reagents such as carbodiimides or through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperidine moiety.
Organic Synthesis:
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine sulfonyl group can enhance binding affinity and specificity, while the methoxy groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[4,5-Dimethoxyphenyl]acetic acid: Lacks the piperidine sulfonyl group, making it less versatile in medicinal applications.
2-[4,5-Dimethoxy-2-(morpholine-1-sulfonyl)phenyl]acetic acid: Contains a morpholine sulfonyl group instead of piperidine, which may alter its biological activity and chemical reactivity.
Uniqueness
The presence of both the piperidine sulfonyl group and the dimethoxy substitutions makes 2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid unique. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various chemical environments.
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-piperidin-1-ylsulfonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-21-12-8-11(9-15(17)18)14(10-13(12)22-2)23(19,20)16-6-4-3-5-7-16/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOQHZATQICQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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